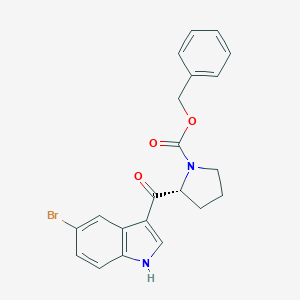

(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate

Descripción general

Descripción

Este compuesto es permeable a las células y compite con el ATP por la unión al sitio catalítico de ROCK1 y ROCK2, con valores de Ki de 220 nM y 300 nM, respectivamente . Es ampliamente utilizado en la investigación científica por su capacidad para inhibir la actividad de ROCK, la cual desempeña un papel crucial en varios procesos celulares como la apoptosis, la migración celular y la dinámica del citoesqueleto .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

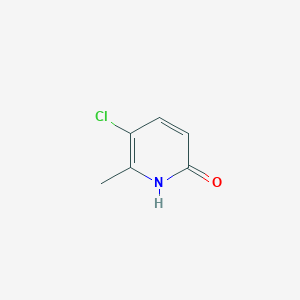

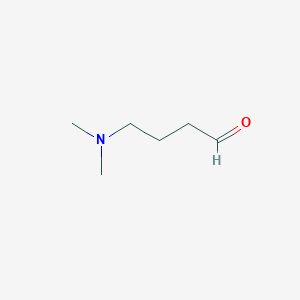

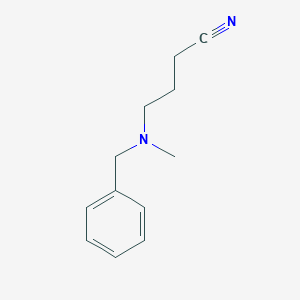

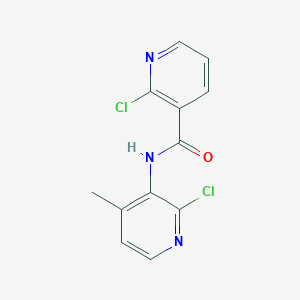

La síntesis de Y-27632 2HCl implica varios pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del anillo de ciclohexano, la introducción de la porción de piridina y la reacción de acoplamiento final para formar el producto deseado. Las condiciones de reacción típicamente involucran el uso de solventes orgánicos, catalizadores y condiciones específicas de temperatura y presión para lograr altos rendimientos y pureza .

Métodos de Producción Industrial

Para la producción industrial, la síntesis de Y-27632 2HCl se escala utilizando condiciones de reacción optimizadas para garantizar la consistencia y la eficiencia. El proceso involucra reactores a gran escala, control preciso de los parámetros de reacción y técnicas de purificación como la cristalización y la cromatografía para obtener el producto final con alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

Y-27632 2HCl principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el anillo de piridina y el enlace amida. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran Y-27632 2HCl incluyen solventes orgánicos como el dimetilsulfóxido (DMSO) y el agua, así como catalizadores y bases para facilitar las reacciones. Las condiciones a menudo involucran temperaturas y pH controlados para asegurar la vía de reacción deseada .

Productos Principales

Los productos principales formados a partir de las reacciones de Y-27632 2HCl dependen de las condiciones específicas de reacción y los reactivos utilizados. Por ejemplo, las reacciones de sustitución pueden conducir a la formación de derivados con grupos funcionales modificados, mientras que las reacciones de oxidación y reducción pueden resultar en cambios en el estado de oxidación del compuesto .

Aplicaciones Científicas De Investigación

Y-27632 2HCl tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria .

Biología: Y-27632 2HCl se utiliza ampliamente en la investigación de biología celular para estudiar la migración celular, la apoptosis y la dinámica del citoesqueleto. .

Medicina: En la investigación médica, Y-27632 2HCl se utiliza para investigar el potencial terapéutico de la inhibición de ROCK en diversas enfermedades, como el cáncer, las enfermedades cardiovasculares y los trastornos neurodegenerativos

Industria: El compuesto se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a la vía ROCK. .

Mecanismo De Acción

Y-27632 2HCl ejerce sus efectos inhibiendo selectivamente la actividad de ROCK1 y ROCK2. Compite con el ATP por la unión al sitio catalítico de estas quinasas, evitando así su actividad de fosforilación . Esta inhibición conduce a una disminución en la fosforilación de las dianas río abajo como la subunidad 1 de la fosfatasa de miosina (MYPT1), lo que a su vez afecta a varios procesos celulares, incluyendo la contracción del músculo liso, la migración celular y la apoptosis .

Comparación Con Compuestos Similares

Y-27632 2HCl a menudo se compara con otros inhibidores de ROCK como fasudil, GSK429286A y H-1152 . Si bien todos estos compuestos inhiben la actividad de ROCK, Y-27632 2HCl es único en su alta selectividad y potencia. Tiene un valor de Ki de 220 nM para ROCK1 y 300 nM para ROCK2, lo que es significativamente más bajo que los valores de Ki de otros inhibidores . Además, se ha demostrado que Y-27632 2HCl tiene una mayor preferencia por ROCK sobre otras quinasas, lo que lo convierte en una herramienta valiosa para estudiar las vías específicas de ROCK .

Lista de Compuestos Similares

- Fasudil

- GSK429286A

- H-1152

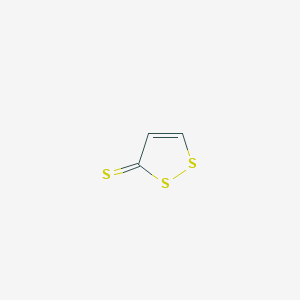

- Thiazovivin

- Blebbistatin

Y-27632 2HCl destaca entre estos compuestos por su alta selectividad y potencia, lo que lo convierte en una opción preferida para los investigadores que estudian los procesos celulares relacionados con ROCK y las aplicaciones terapéuticas .

Propiedades

IUPAC Name |

benzyl (2R)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN2O3/c22-15-8-9-18-16(11-15)17(12-23-18)20(25)19-7-4-10-24(19)21(26)27-13-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,19,23H,4,7,10,13H2/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHKVBJSRGJFFN-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C3=CNC4=C3C=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C3=CNC4=C3C=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601138537 | |

| Record name | Phenylmethyl (2R)-2-[(5-bromo-1H-indol-3-yl)carbonyl]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601138537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143322-56-9 | |

| Record name | Phenylmethyl (2R)-2-[(5-bromo-1H-indol-3-yl)carbonyl]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143322-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl (2R)-2-[(5-bromo-1H-indol-3-yl)carbonyl]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601138537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

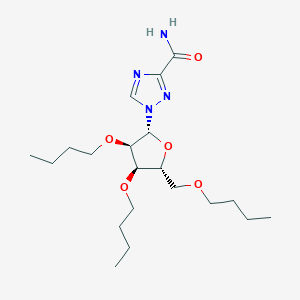

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18865.png)